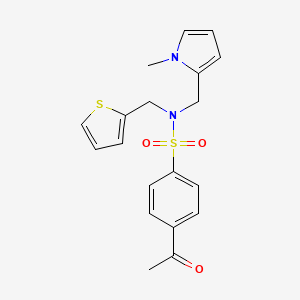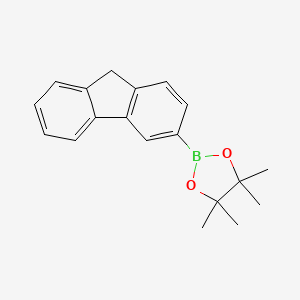
2-(9H-フルオレン-3-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a fluorene moiety attached to a dioxaborolane ring
科学的研究の応用
2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Pharmaceuticals: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.
作用機序
Target of Action
This compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It’s important to note that the targets can vary depending on the specific modifications made to the fluorene structure .
Mode of Action
Based on its structural similarity to other fluorene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules or ions in the environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9H-fluorene-3-boronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or boronate esters using oxidizing agents like hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and an organic solvent (e.g., THF or toluene) under reflux conditions.
Major Products Formed
類似化合物との比較
Similar Compounds
- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(9H-Fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(9H-Fluoren-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the position of the fluorene moiety at the 3-position, which can influence its electronic properties and reactivity compared to other positional isomers. This unique positioning can lead to different steric and electronic effects, making it a valuable compound for specific synthetic applications .
特性
IUPAC Name |
2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-10-9-14-11-13-7-5-6-8-16(13)17(14)12-15/h5-10,12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFOZGWEUSZKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC4=CC=CC=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
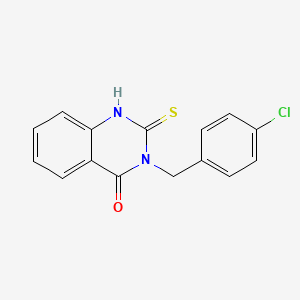
![7-[(4-bromophenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2430712.png)
![3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2430713.png)

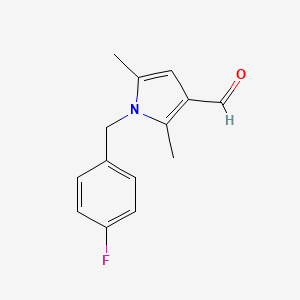
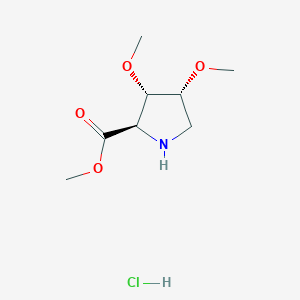
![(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2430722.png)
![2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2430723.png)
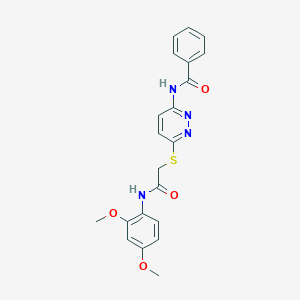
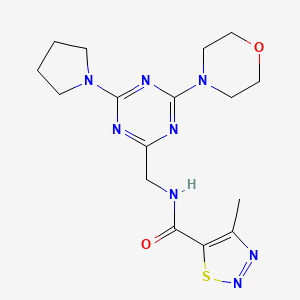
![N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2430726.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2430727.png)
![3-[4-(3-Oxobutyl)phenoxy]propanoic acid](/img/structure/B2430729.png)
